

# Physical and chemical properties of 1-(5-Fluoropyridin-2-yl)ethanone

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## Compound of Interest

Compound Name: 1-(5-Fluoropyridin-2-yl)ethanone

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An In-depth Technical Guide to **1-(5-Fluoropyridin-2-yl)ethanone**: Properties, Synthesis, and Applications

## Abstract

**1-(5-Fluoropyridin-2-yl)ethanone** is a fluorinated heterocyclic ketone that serves as a pivotal building block in modern synthetic and medicinal chemistry. Its strategic combination of a reactive ketone functionality and an electronically modified pyridine ring, due to the presence of a fluorine atom, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, detailed spectroscopic analysis, validated synthetic methodologies, and key reactivity patterns. Furthermore, it explores its applications in drug discovery and development, offering field-proven insights for researchers, scientists, and pharmaceutical professionals.

## Compound Identification and Physicochemical Properties

**1-(5-Fluoropyridin-2-yl)ethanone** is a solid at room temperature, valued for its role as a versatile chemical intermediate.<sup>[1][2]</sup> Its core physical and chemical identifiers are summarized below.

Property	Value	Source(s)
IUPAC Name	1-(5-fluoropyridin-2-yl)ethan-1-one	<a href="#">[3]</a>
Synonyms	2-Acetyl-5-fluoropyridine, 1-(5-Fluoro-2-pyridinyl)ethanone	<a href="#">[4]</a>
CAS Number	915720-54-6	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> FNO	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	139.13 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Physical Form	Solid	<a href="#">[1]</a>
Predicted pKa	0.58 ± 0.10	<a href="#">[6]</a>
SMILES	CC(=O)C1=NC=C(F)C=C1	<a href="#">[3]</a> <a href="#">[7]</a>

## Spectroscopic and Analytical Characterization

Spectroscopic analysis is critical for confirming the identity and purity of **1-(5-Fluoropyridin-2-yl)ethanone**. While a dedicated public spectrum is not available, the expected spectral data can be reliably predicted based on its structure and comparison with analogous compounds.[\[8\]](#) [\[9\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra are defined by the acetyl group and the three distinct protons and carbons of the fluorinated pyridine ring. The fluorine atom introduces characteristic splitting patterns (H-F and C-F coupling).

<sup>1</sup> H NMR (Predicted)	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H6	~8.5-8.6	d	$J(H-F) \approx 3-4$ Hz
H4	~7.9-8.1	ddd	$J(H-H) \approx 9$ Hz, $J(H-F) \approx 7-8$ Hz, $J(H-H) \approx 3$ Hz
H3	~7.6-7.7	dd	$J(H-H) \approx 9$ Hz, $J(H-H) \approx 4$ Hz
-COCH <sub>3</sub>	~2.7	s	N/A

<sup>13</sup> C NMR (Predicted)	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
C=O	~199-201	s	N/A
C5	~158-162	d	$^1J(C-F) \approx 250-260$ Hz
C2	~153-155	d	$^3J(C-F) \approx 4-5$ Hz
C6	~146-148	d	$^2J(C-F) \approx 20-25$ Hz
C4	~125-127	d	$^2J(C-F) \approx 20-25$ Hz
C3	~122-124	d	$^3J(C-F) \approx 5-7$ Hz
-COCH <sub>3</sub>	~25-26	s	N/A

## Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

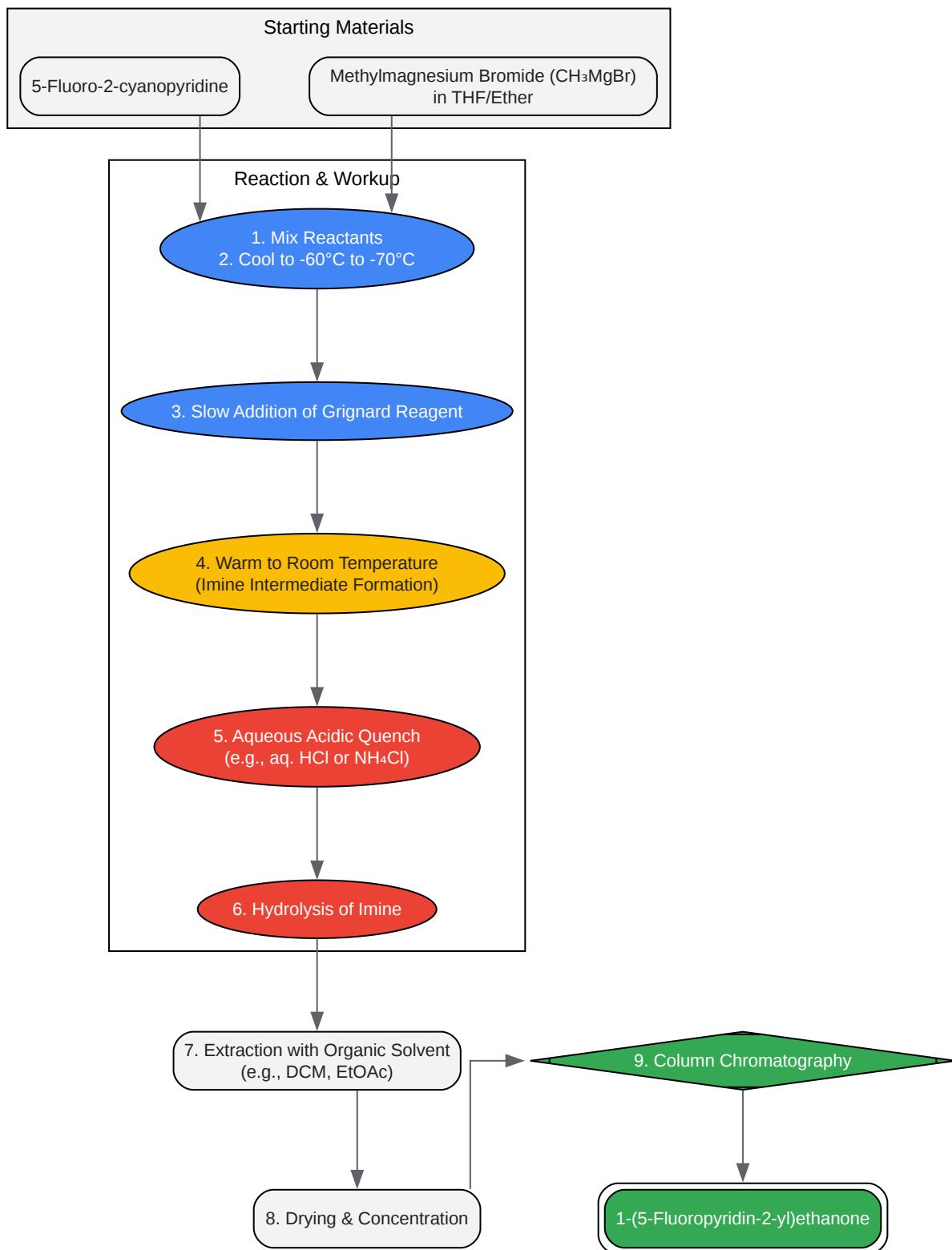
- C=O Stretch (Ketone): A strong, sharp absorption band is expected around  $1700-1720$   $\text{cm}^{-1}$ .
- C-F Stretch: A strong band in the region of  $1200-1250$   $\text{cm}^{-1}$ .
- Aromatic C=C and C=N Stretches: Multiple bands in the  $1550-1610$   $\text{cm}^{-1}$  region.

- C-H Stretches (Aromatic and Aliphatic): Bands appearing above and below 3000 cm<sup>-1</sup>, respectively.

## Synthesis and Mechanistic Insights

The synthesis of **1-(5-Fluoropyridin-2-yl)ethanone** is most effectively achieved via the addition of an organometallic methylating agent to a suitable cyanopyridine precursor. The Grignard reaction using 5-fluoro-2-cyanopyridine is a robust and widely applicable method, analogous to the synthesis of similar substituted pyridyl ketones.<sup>[8]</sup>

## Proposed Synthetic Workflow: Grignard Reaction

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Caption: Synthetic workflow for **1-(5-Fluoropyridin-2-yl)ethanone** via Grignard reaction.

## Step-by-Step Experimental Protocol

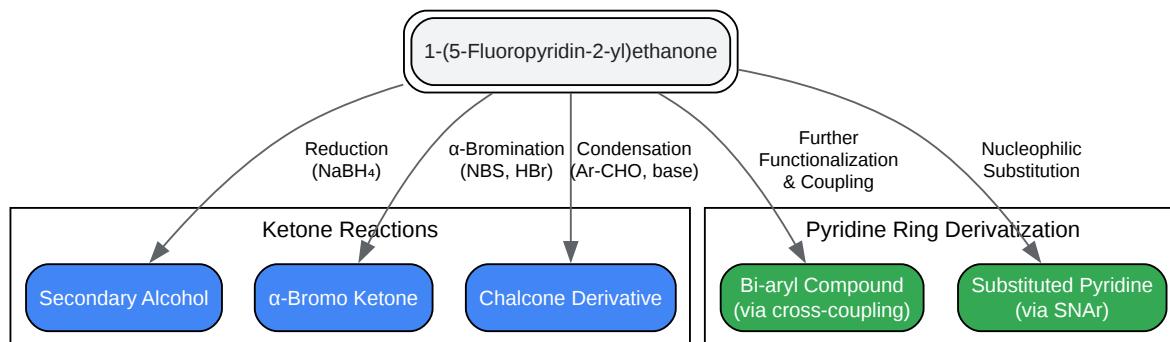
This protocol is adapted from a validated procedure for a structurally analogous compound.[\[8\]](#)

- **Inert Atmosphere:** Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with 5-fluoro-2-cyanopyridine (1.0 eq.). Purge the system with an inert gas (Nitrogen or Argon).
- **Dissolution:** Dissolve the starting material in a mixture of anhydrous diethyl ether and tetrahydrofuran (THF) (approx. 2:1 v/v).
- **Controlled Cooling:** Cool the reaction vessel to an internal temperature of -70 to -60°C using a dry ice/acetone bath. **Causality:** This low temperature is crucial to control the exothermicity of the Grignard addition and prevent side reactions, such as double addition or reaction with the pyridine ring.
- **Grignard Addition:** Slowly add a solution of methylmagnesium bromide (3M in THF, 1.3-1.5 eq.) dropwise via the addition funnel, ensuring the internal temperature does not rise above -55°C.
- **Reaction Progression:** After the addition is complete, stir the mixture at -60°C for 45-60 minutes. Subsequently, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. **Insight:** The warming step ensures the complete formation of the intermediate magnesium iminate salt.
- **Hydrolytic Workup:** Cool the flask in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid. This step protonates and hydrolyzes the imine intermediate to the desired ketone.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a heptane/ethyl acetate gradient) to yield pure **1-(5-Fluoropyridin-2-yl)ethanone**.

# Chemical Reactivity and Derivatization

The molecule's reactivity is dominated by the ketone functional group and the fluoropyridine core, making it a versatile precursor for a wide range of chemical transformations.

- **Ketone Modifications:** The acetyl group is amenable to a host of classical ketone reactions, including:
  - **Reduction:** Can be reduced to the corresponding secondary alcohol using agents like sodium borohydride ( $\text{NaBH}_4$ ).
  - **Alpha-Halogenation:** The  $\alpha$ -protons can be substituted with halogens (e.g., bromine) to form  $\alpha$ -halo ketones, which are valuable alkylating agents.[10]
  - **Condensation Reactions:** Can undergo aldol or Claisen-Schmidt condensations to form  $\alpha,\beta$ -unsaturated systems.
- **Fluoropyridine Ring Reactivity:** The fluorine atom at the C5 position deactivates the ring towards electrophilic substitution but activates it for certain nucleophilic aromatic substitution ( $\text{S}_{\text{N}}\text{Ar}$ ) reactions, although less so than halogens at the 2- or 4-positions. More importantly, the pyridine scaffold is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, typically after introduction of a halogen at another position (e.g., C2 or C6). This makes it a key component in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.[11]



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Caption: Key reaction pathways for **1-(5-Fluoropyridin-2-yl)ethanone**.

## Applications in Medicinal Chemistry and Drug Development

The incorporation of a fluorine atom into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.[12] **1-(5-Fluoropyridin-2-yl)ethanone** is a valuable building block precisely because it introduces the sought-after fluoropyridine motif.

- Scaffold for API Synthesis: It serves as a key intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). Its derivatives are investigated for a range of therapeutic areas. For instance, related pyridyl ethanone structures are precursors to antibacterial agents and other biologically active molecules.[8][13]
- Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocyclic molecule, it is an ideal fragment for FBDD campaigns. Scientists can screen it against biological targets and subsequently elaborate the structure to develop potent and selective inhibitors.
- Agrochemicals: Beyond pharmaceuticals, substituted pyridines are integral to the development of modern agrochemicals, such as pesticides and herbicides.[14]

## Safety, Handling, and Storage

As a laboratory chemical, proper handling of **1-(5-Fluoropyridin-2-yl)ethanone** is essential.

- Hazard Identification: The compound is classified with the following hazard statements:
  - H302: Harmful if swallowed.[1]
  - H315: Causes skin irritation.[1]
  - H319: Causes serious eye irritation.[1]
  - H335: May cause respiratory irritation.[1]

- Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[15][16] All handling should be performed in a well-ventilated area or a chemical fume hood.[15][17] Avoid breathing dust or fumes.[3][15]
- Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure long-term stability.[1][4]

## Conclusion

**1-(5-Fluoropyridin-2-yl)ethanone** is more than a simple chemical; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it a highly valuable asset for researchers. This guide provides the foundational knowledge required to confidently handle, utilize, and modify this important heterocyclic building block in the pursuit of discovering next-generation therapeutics and advanced materials.

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## References

1. 1-(5-Fluoropyrimidin-2-yl)ethanone | 905587-44-2 [sigmaaldrich.com]
2. 1-(5-Fluoropyridin-2-yl)ethanone, CasNo.915720-54-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
3. 1-(5-fluoropyridin-2-yl)ethanone 95% | CAS: 915720-54-6 | AChemBlock [achemblock.com]
4. 1-(5-fluoropyridin-2-yl)ethanone - CAS:915720-54-6 - Sunway Pharm Ltd [3wpharm.com]
5. 1-(5-Fluoropyridin-2-yl)ethanone | 915720-54-6 [chemicalbook.com]
6. Page loading... [guidechem.com]
7. 915720-54-6|1-(5-Fluoropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]
8. 1-(5-CHLOROPYRIDIN-2-YL)ETHANONE | 94952-46-2 [chemicalbook.com]

- 9. [benchchem.com](http://benchchem.com) [benchchem.com]
- 10. 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone CAS#: 1026665-80-4 [[m.chemicalbook.com](http://m.chemicalbook.com)]
- 11. 1-(4-Bromopyridin-2-yl)ethanone | [frontierspecialtychemicals.com](http://frontierspecialtychemicals.com)]
- 12. [jelsciences.com](http://jelsciences.com) [jelsciences.com]
- 13. 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE | 214701-49-2 [[chemicalbook.com](http://chemicalbook.com)]
- 14. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 15. [aksci.com](http://aksci.com) [aksci.com]
- 16. [fishersci.com](http://fishersci.com) [fishersci.com]
- 17. [echemi.com](http://echemi.com) [echemi.com]
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